molecular formula C9H8N2O B1582592 2-methyl-2H-indazole-3-carbaldehyde CAS No. 34252-54-5

2-methyl-2H-indazole-3-carbaldehyde

Cat. No. B1582592
CAS RN: 34252-54-5
M. Wt: 160.17 g/mol
InChI Key: SMWLSZQHLMZHHV-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . The compound is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-methyl-2H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 2-methyl-2H-indazole-3-carbaldehyde is 1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 2-methyl-2H-indazole-3-carbaldehyde, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .

It should be stored at -20°C in sealed storage, away from moisture .

Scientific Research Applications

1. Synthetic Chemistry

  • Summary of Application : “2-methyl-2H-indazole-3-carbaldehyde” is used in the synthesis of 1H- and 2H-indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
  • Methods of Application : The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes : This method provides a brief outline of optimized synthetic schemes with relevant examples .

2. Biological Applications

  • Summary of Application : Some derivatives of “2-methyl-2H-indazole-3-carbaldehyde” have been evaluated for their antimycotic effects .

3. Organic Synthesis

  • Summary of Application : “2-methyl-2H-indazole-3-carbaldehyde” can be used in organic synthesis .

4. Precursor to Bioactive Structures

  • Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives, which can potentially be synthesized from “2-methyl-2H-indazole-3-carbaldehyde”, are important and effective chemical precursors for producing bioactive structures .

5. Transition Metal Catalyzed Reactions

  • Summary of Application : “2-methyl-2H-indazole-3-carbaldehyde” can be used in transition metal catalyzed reactions .
  • Methods of Application : The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Results or Outcomes : This method provides a brief outline of optimized synthetic schemes with relevant examples .

6. Production of Bioactive Molecules

  • Summary of Application : 1H-Indole-3-carbaldehyde and its derivatives, which can potentially be synthesized from “2-methyl-2H-indazole-3-carbaldehyde”, are important and effective chemical precursors for producing bioactive structures .

Safety And Hazards

2-Methyl-2H-indazole-3-carbaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research of 2-methyl-2H-indazole-3-carbaldehyde and similar compounds involve the development of more efficient synthetic approaches, including reactions under catalyst- and solvent-free conditions . There is also interest in increasing the complexity and diversity of 2H-indazole derivatives through late-stage functionalization .

properties

IUPAC Name

2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWLSZQHLMZHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355907
Record name 2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2H-indazole-3-carbaldehyde

CAS RN

34252-54-5
Record name 2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Boujut, A Chevalier, D Schapman, M Bénard… - Dyes and …, 2022 - Elsevier
Selective fluorophores are seminal for the development of fluorescent cell imaging allowing the simultaneous monitoring of several biological parameters. Mitochondria are one of the …
Number of citations: 3 www.sciencedirect.com
M Boujut, JE Zheng, X Franck, T Gallavardin - ARKIVOC, 2024 - arkat-usa.org
New push-pull fluorophores have been synthesized featuring benzothiadiazole as electron withdrawing group and indazole as electron donating group. This latter group is still scarce in …
Number of citations: 2 www.arkat-usa.org

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